Cas no 1805919-02-1 (5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol)

5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol is a versatile pyridine derivative with a unique substitution pattern, combining amino, chloro, difluoromethyl, and hydroxymethyl functional groups. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the hydroxymethyl moiety offers a handle for further derivatization. Its chloro and amino groups provide additional sites for selective modifications, enabling the construction of complex heterocyclic frameworks. The compound's well-defined purity and stability ensure consistent performance in research and industrial applications, particularly in the development of bioactive molecules.
5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol structure
1805919-02-1 structure
Product name:5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol
CAS No:1805919-02-1
MF:C7H7ClF2N2O
MW:208.593087434769
CID:4852553

5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol
    • Inchi: 1S/C7H7ClF2N2O/c8-6-4(2-13)12-1-3(11)5(6)7(9)10/h1,7,13H,2,11H2
    • InChI Key: NHICAENHJRIYAF-UHFFFAOYSA-N
    • SMILES: ClC1C(CO)=NC=C(C=1C(F)F)N

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 173
  • XLogP3: 0.6
  • Topological Polar Surface Area: 59.1

5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029070659-1g
5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol
1805919-02-1 97%
1g
$1,475.10 2022-04-01

Additional information on 5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol

Introduction to 5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol (CAS No. 1805919-02-1)

5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol, a compound with the CAS number 1805919-02-1, is a versatile and intriguing molecule that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including an amino group, a chloro substituent, a difluoromethyl moiety, and a pyridine ring with a methanol functional group. These structural elements contribute to its potential applications in various biological and therapeutic contexts.

The chemical structure of 5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol is particularly noteworthy due to the presence of the difluoromethyl group. Fluorinated compounds are known for their enhanced metabolic stability and improved pharmacokinetic properties, which can be crucial for drug development. The difluoromethyl moiety in this compound may enhance its lipophilicity and reduce its susceptibility to metabolic degradation, making it a promising candidate for further investigation in drug discovery.

In recent studies, 5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol has been explored for its potential as a lead compound in the development of novel therapeutic agents. One area of particular interest is its activity against various enzymes and receptors. For instance, research has shown that this compound exhibits potent inhibitory effects on specific kinases, which are key targets in the treatment of cancer and inflammatory diseases. The ability to modulate kinase activity can have significant implications for the development of targeted therapies.

Beyond its potential as a kinase inhibitor, 5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol has also been investigated for its antimicrobial properties. Fluorinated compounds are often effective against a wide range of microorganisms due to their ability to disrupt essential cellular processes. Preliminary studies have indicated that this compound demonstrates promising activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

The synthesis of 5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol involves several well-established chemical reactions, including nucleophilic substitution, electrophilic aromatic substitution, and reduction steps. The versatility of these synthetic routes allows for the efficient production of the compound on both laboratory and industrial scales. Additionally, the ability to introduce various functional groups through these reactions provides opportunities for further structural modifications to optimize the compound's biological activity and pharmacological properties.

In the context of drug development, the safety profile of 5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol is an important consideration. Preclinical studies have evaluated its toxicity and pharmacokinetic properties in animal models. These studies have generally shown favorable results, with low toxicity and good bioavailability. However, further investigations are necessary to fully understand its safety profile in humans.

The potential applications of 5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol extend beyond traditional pharmaceuticals. In the field of agrochemicals, this compound has been explored for its potential as a plant growth regulator or pesticide. The unique combination of functional groups in its structure may confer specific biological activities that could be beneficial in agricultural settings.

In conclusion, 5-Amino-3-chloro-4-(difluoromethyl)pyridine-2-methanol (CAS No. 1805919-02-1) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique chemical structure and promising biological activities make it an attractive candidate for further research and development. As ongoing studies continue to uncover new insights into its properties and applications, this compound is likely to play an increasingly important role in advancing our understanding of medicinal chemistry and pharmaceutical science.

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